molecular formula C19H13Cl3N2 B3366928 Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone CAS No. 15298-11-0

Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone

Cat. No.: B3366928
CAS No.: 15298-11-0
M. Wt: 375.7 g/mol
InChI Key: XPHDXKAOPNIBER-UHFFFAOYSA-N
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Description

Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone is a chemical compound with the molecular formula C19H13Cl3N2 and a molecular weight of 375.7 g/mol. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of diphenylmethanone with 2,4,6-trichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone bond . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where the trichlorophenyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a mitochondrial fusion promoter.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a tool for studying disease mechanisms.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. It is known to enhance mitochondrial fusion, which protects cells from mitochondrial fragmentation-associated cell death. The compound does not interfere with the morphology of endoplasmic reticula and lysosomes, making it a valuable tool for studying mitochondrial dynamics .

Comparison with Similar Compounds

Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone can be compared with other similar compounds, such as:

    Diphenylmethanone (2,4,6-trichlorophenyl)methyl: Similar in structure but with different functional groups.

    Diphenylmethanone (2,4,6-trichlorophenyl)amine: Contains an amine group instead of a hydrazone group.

    Diphenylmethanone (2,4,6-trichlorophenyl)hydrazine: A precursor in the synthesis of the hydrazone compound. The uniqueness of this compound lies in its specific hydrazone functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(benzhydrylideneamino)-2,4,6-trichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2/c20-15-11-16(21)19(17(22)12-15)24-23-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHDXKAOPNIBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165177
Record name Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15298-11-0
Record name Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015298110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC58887
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYLMETHANONE (2,4,6-TRICHLOROPHENYL)HYDRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85S29DNV2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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